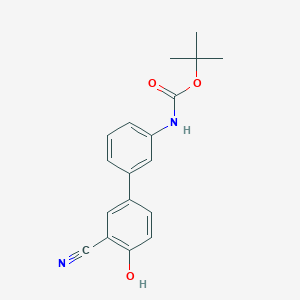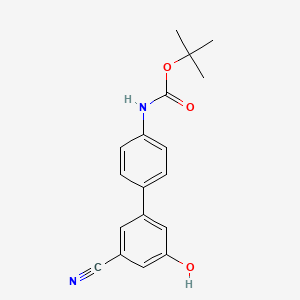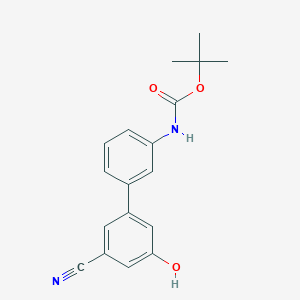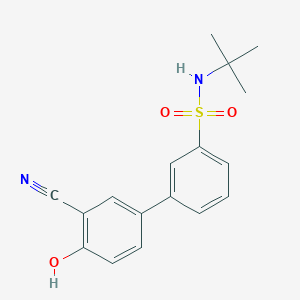![molecular formula C17H16N2O3S B6377381 3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261907-02-1](/img/structure/B6377381.png)
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (3-C5PPSP) is a synthetic compound that has been used in a variety of scientific research applications. It is a type of phenol derivative, and is known for its ability to interact with proteins and other molecules. It has been used extensively in biochemical and physiological research, as well as in laboratory experiments.
Mecanismo De Acción
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is known to interact with proteins and other molecules, and this interaction is thought to be mediated by hydrogen bonding. This interaction is believed to be responsible for the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to affect cell proliferation and cell metabolism, as well as to modulate the activity of certain enzymes. It has also been found to affect the expression of certain genes, and to alter the activity of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize and purify. Additionally, it has a high affinity for proteins and other molecules, making it useful for studying their interactions. However, it is also known to be toxic at high concentrations, so care should be taken when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for 3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. It could be used to study the interactions between proteins and other molecules in greater detail, as well as to study the effects of compounds on cells and tissues. It could also be used to study the effects of compounds on gene expression and protein activity. Additionally, it could be used in drug discovery and development, as it has been shown to modulate the activity of certain enzymes. Finally, it could be used to study the effects of environmental pollutants on cells and tissues.
Métodos De Síntesis
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is synthesized from 4-(pyrrolidinylsulfonyl)phenol, which is reacted with cyanide in the presence of a base. This reaction results in the formation of 3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, which can then be isolated and purified to a 95% purity.
Aplicaciones Científicas De Investigación
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used to study the interactions between proteins and other molecules, as well as to study the biochemical and physiological effects of compounds on cells. It has also been used in laboratory experiments to study the effects of different compounds on cells.
Propiedades
IUPAC Name |
3-hydroxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-13-9-15(11-16(20)10-13)14-3-5-17(6-4-14)23(21,22)19-7-1-2-8-19/h3-6,9-11,20H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDAWFFBXPZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685017 |
Source


|
| Record name | 5-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-02-1 |
Source


|
| Record name | 5-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)



![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
